

Application Note: Quantitative Analysis of 3-Bromo-4-ethylbenzoic Acid

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Compound of Interest

Compound Name: 3-Bromo-4-ethylbenzoic acid

CAS No.: 99548-53-5

Cat. No.: B1277435

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Introduction

3-Bromo-4-ethylbenzoic acid (C₉H₉BrO₂) is a substituted benzoic acid derivative with significant applications as a building block in organic synthesis, particularly in the development of pharmaceutical compounds and agrochemicals.[1] Its chemical structure, featuring a carboxylic acid group and a bromine substituent on the aromatic ring, imparts specific physicochemical properties that necessitate robust and accurate analytical methods for its quantification.[1][2] The molecular weight of this compound is 229.07 g/mol .[2]

This application note provides detailed protocols for the quantitative analysis of **3-Bromo-4-ethylbenzoic acid** in various matrices, catering to researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and have been designed to ensure scientific integrity, trustworthiness, and reproducibility, in alignment with regulatory expectations for method validation.[3][4][5]

Physicochemical Properties of 3-Bromo-4-ethylbenzoic Acid

A thorough understanding of the analyte's properties is fundamental to selecting and optimizing an analytical method.

Property	Value	Source
Molecular Formula	C ₉ H ₉ BrO ₂	PubChem[2]
Molecular Weight	229.07 g/mol	PubChem[2]
Melting Point	164-166 °C	Hoffman Fine Chemicals[6]
Appearance	Tan to white solid	Hoffman Fine Chemicals[6]
Monoisotopic Mass	227.97859 Da	PubChem[2]

I. High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantification of non-volatile and thermally labile compounds like **3-Bromo-4-ethylbenzoic acid**. The method's high resolution, sensitivity, and specificity make it ideal for analyzing complex mixtures and ensuring accurate quantification, which is crucial for impurity profiling and quality control in pharmaceutical development.[3]

A. Principle and Rationale

This protocol employs a reverse-phase HPLC (RP-HPLC) method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. **3-Bromo-4-ethylbenzoic acid**, being a moderately polar compound, will partition between the stationary and mobile phases, allowing for its separation from other components in the sample matrix. The addition of an acid, such as phosphoric or formic acid, to the mobile phase is critical to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[7] UV detection is suitable due to the presence of the chromophoric aromatic ring.

B. Experimental Protocol

1. Instrumentation and Materials:

- HPLC system with a UV detector, pump, autosampler, and column oven
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Deionized water (18.2 MΩ·cm)
- Phosphoric acid or Formic acid (analytical grade)
- **3-Bromo-4-ethylbenzoic acid** reference standard (≥98% purity)
- Syringe filters (0.45 µm)

2. Preparation of Solutions:

- Mobile Phase: Prepare a mixture of Acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. The exact ratio should be optimized for ideal peak shape and retention time. For mass spectrometry (MS) compatible methods, replace phosphoric acid with 0.1% formic acid.[7] Degas the mobile phase before use.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **3-Bromo-4-ethylbenzoic acid** reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

3. Sample Preparation:

- Accurately weigh a known amount of the sample containing **3-Bromo-4-ethylbenzoic acid**.
- Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of methanol and water) to achieve a theoretical concentration within the calibration range.
- Sonicate for 10-15 minutes to ensure complete dissolution.

- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions:

Parameter	Setting
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	245 nm (or wavelength of maximum absorbance)
Run Time	10 minutes (or until the analyte has eluted)

5. Data Analysis and Quantification:

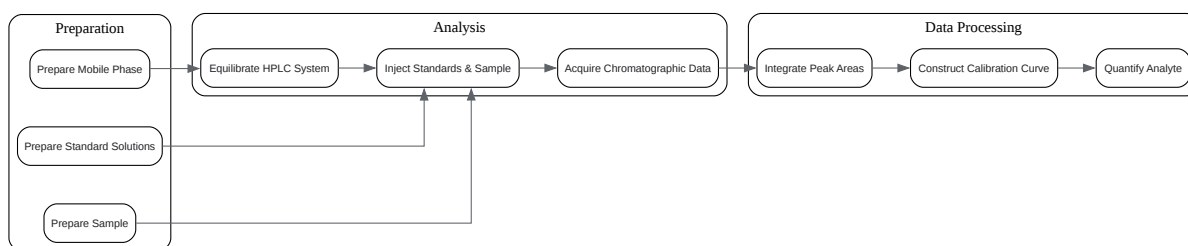
- Construct a calibration curve by plotting the peak area of the working standards against their corresponding concentrations.
- Perform a linear regression analysis to determine the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). An R^2 value > 0.999 is desirable.
- Quantify the amount of **3-Bromo-4-ethylbenzoic acid** in the sample by interpolating its peak area into the calibration curve.

C. Method Validation Parameters

To ensure the reliability of the analytical data, the method must be validated according to ICH guidelines.^{[3][4]}

Parameter	Typical Acceptance Criteria
Specificity	The analyte peak should be well-resolved from other components.
Linearity	$R^2 \geq 0.999$ over the specified concentration range.
Accuracy	Recovery of 98-102% for spiked samples.
Precision	$RSD \leq 2\%$ for repeatability and intermediate precision.
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ)	Signal-to-noise ratio of 10:1.
Robustness	Insensitive to small, deliberate variations in method parameters.

D. Workflow Diagram



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Caption: HPLC analysis workflow for **3-Bromo-4-ethylbenzoic acid**.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Method

For volatile or semi-volatile compounds that can be derivatized to increase their volatility, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent sensitivity and structural confirmation.[8] While **3-Bromo-4-ethylbenzoic acid** has a relatively high melting point, derivatization of the carboxylic acid group can make it amenable to GC analysis.

A. Principle and Rationale

This method involves the derivatization of the carboxylic acid group of **3-Bromo-4-ethylbenzoic acid** to form a more volatile ester (e.g., a methyl or ethyl ester).[9] The derivatized analyte is then introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the fragmented ions. This technique is particularly useful for trace-level analysis and in complex matrices where high selectivity is required.[10]

B. Experimental Protocol

1. Instrumentation and Materials:

- GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μm film thickness)
- Derivatization reagent (e.g., BF_3 -Methanol or Diazomethane)
- Solvents: Dichloromethane, Ethyl acetate (GC grade)
- **3-Bromo-4-ethylbenzoic acid** reference standard ($\geq 98\%$ purity)
- Anhydrous sodium sulfate

2. Derivatization (Esterification):

- Accurately weigh the sample or standard into a reaction vial.
- Add a suitable solvent (e.g., 1 mL of dichloromethane).

- Add the derivatization agent (e.g., 1 mL of 14% BF₃-Methanol).
- Seal the vial and heat at 60-80 °C for 30 minutes.
- Cool the reaction mixture to room temperature.
- Add 2 mL of saturated sodium bicarbonate solution to neutralize the excess acid.
- Extract the esterified product with 2 mL of dichloromethane or ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate.
- Transfer the solution to a GC vial for analysis.

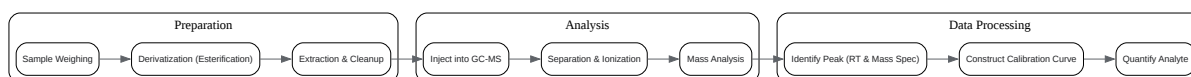
3. GC-MS Conditions:

Parameter	Setting
GC	
Inlet Temperature	250 °C
Injection Mode	Splitless (1 µL)
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Oven Program	Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
MS	
Ion Source Temp	230 °C
Quadrupole Temp	150 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	50-350 m/z

4. Data Analysis and Quantification:

- Identify the peak corresponding to the derivatized **3-Bromo-4-ethylbenzoic acid** based on its retention time and mass spectrum. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
- Prepare a calibration curve using derivatized standards.
- Quantify the analyte using the peak area from the total ion chromatogram (TIC) or by selected ion monitoring (SIM) for enhanced sensitivity.

C. Workflow Diagram



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Caption: GC-MS analysis workflow for **3-Bromo-4-ethylbenzoic acid**.

III. UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry is a simpler, more accessible technique that can be used for the quantification of **3-Bromo-4-ethylbenzoic acid**, provided the sample matrix is not overly complex and does not contain interfering substances that absorb at the same wavelength.^[11]

A. Principle and Rationale

This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. **3-Bromo-4-ethylbenzoic acid** contains an aromatic ring, which is a chromophore that absorbs UV radiation. By measuring the absorbance at the wavelength of maximum absorption (λ_{max}), the concentration of the analyte can be determined. The pH of the solution can affect the UV spectrum of benzoic acid derivatives, so buffering the solution is important for reproducibility.^[12]

B. Experimental Protocol

1. Instrumentation and Materials:

- UV-Vis spectrophotometer (double beam)
- Quartz cuvettes (1 cm path length)
- Solvent: Methanol or Ethanol (UV grade)
- Buffer solution (e.g., phosphate buffer, pH 7)
- **3-Bromo-4-ethylbenzoic acid** reference standard ($\geq 98\%$ purity)

2. Determination of λ_{\max} :

- Prepare a dilute solution of **3-Bromo-4-ethylbenzoic acid** in the chosen solvent (e.g., 10 $\mu\text{g/mL}$ in methanol).
- Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_{\max}).

3. Preparation of Solutions:

- **Standard Stock Solution (100 $\mu\text{g/mL}$):** Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of the chosen solvent in a volumetric flask.
- **Working Standard Solutions:** Prepare a series of working standards (e.g., 1, 2, 5, 10, 15 $\mu\text{g/mL}$) by diluting the stock solution with the same solvent.

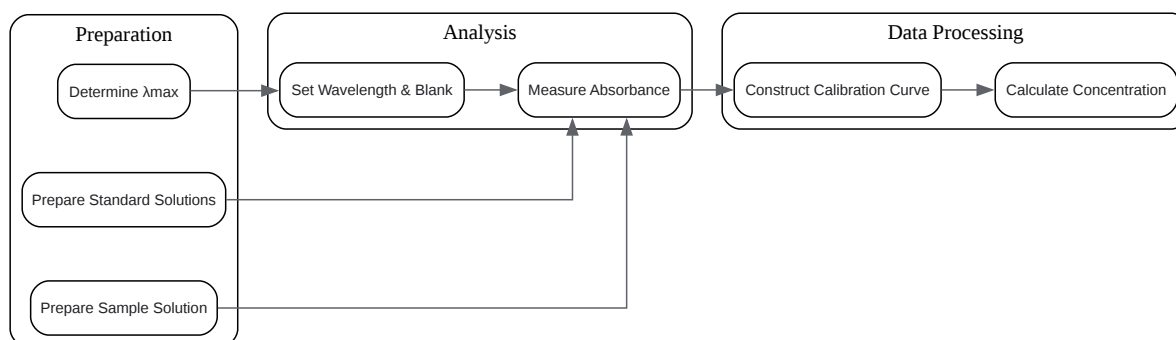
4. Sample Preparation:

- Dissolve a known amount of the sample in the solvent to obtain a theoretical concentration within the linear range of the assay.
- Filter the solution if necessary to remove any particulate matter.

5. Measurement and Quantification:

- Set the spectrophotometer to the predetermined λ_{max} .
- Use the solvent as a blank to zero the instrument.
- Measure the absorbance of each working standard and the sample solution.
- Construct a calibration curve by plotting absorbance versus concentration.
- Determine the concentration of the sample from the calibration curve.

C. Workflow Diagram



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Caption: UV-Vis spectrophotometry workflow for **3-Bromo-4-ethylbenzoic acid**.

Summary and Method Selection

The choice of analytical method depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.

Method	Advantages	Disadvantages	Best For
HPLC-UV	High specificity, good sensitivity, suitable for non-volatile compounds.	Requires specialized equipment and trained personnel.	Routine quality control, impurity analysis, stability studies.
GC-MS	Excellent sensitivity and specificity, provides structural confirmation.	Requires derivatization, not suitable for thermally unstable compounds.	Trace analysis, identification of unknown impurities, complex matrices.
UV-Vis	Simple, rapid, and cost-effective.	Low specificity, prone to interference from other UV-absorbing compounds.	Quick estimation of concentration in pure samples or simple mixtures.

Conclusion

This application note provides comprehensive and validated protocols for the quantification of **3-Bromo-4-ethylbenzoic acid** using HPLC, GC-MS, and UV-Vis spectrophotometry. By explaining the causality behind experimental choices and adhering to principles of method validation, these protocols offer a reliable framework for researchers and professionals in the pharmaceutical and chemical industries. The successful implementation of these methods will ensure the generation of accurate and reproducible data, which is essential for quality assurance and regulatory compliance.

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